2,2-Dihydroperoxybutane

Description

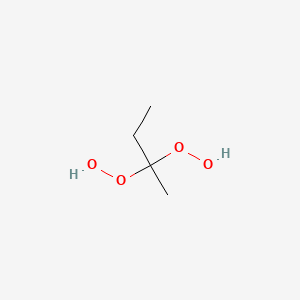

Structure

3D Structure

Properties

CAS No. |

2625-67-4 |

|---|---|

Molecular Formula |

C4H10O4 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2,2-dihydroperoxybutane |

InChI |

InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |

InChI Key |

GIHSGBFMYFAEDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(OO)OO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,2-Dihydroperoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dihydroperoxybutane, a geminal dihydroperoxide. Due to its potential applications as an oxidizing agent and as a precursor to other peroxide-containing molecules, a thorough understanding of its synthesis and properties is crucial. This document outlines a representative synthesis protocol, details expected characterization data, and emphasizes necessary safety precautions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of butan-2-one (methyl ethyl ketone) with hydrogen peroxide.[1] This reaction is an equilibrium process and is the foundational step for the formation of various methyl ethyl ketone peroxides (MEKPO).[2]

Experimental Protocol: Acid-Catalyzed Peroxidation of Butan-2-one

This protocol is a representative procedure adapted from general methods for the synthesis of geminal dihydroperoxides.[1][3]

Materials:

-

Butan-2-one (Methyl Ethyl Ketone, MEK)

-

Hydrogen Peroxide (50% aqueous solution)

-

Sulfuric Acid (concentrated)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, combine butan-2-one and an equimolar amount of 50% hydrogen peroxide.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

-

After the reaction period, quench the reaction by adding cold diethyl ether.

-

Carefully transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with cold distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure at a low temperature to yield the crude this compound.

Note: Due to the hazardous nature of peroxides, all operations should be conducted behind a blast shield in a well-ventilated fume hood.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C4H10O4 |

| Molecular Weight | 122.12 g/mol [4] |

| Exact Mass | 122.05790880 Da[4] |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 4[4] |

| Rotatable Bond Count | 3[4] |

| Topological Polar Surface Area | 58.9 Ų[4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the hydroperoxy protons (-OOH) in the downfield region, typically between δ 8 and 13 ppm.[5][6] The chemical shifts of the ethyl and methyl protons will also be present in the aliphatic region.

-

¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon bonded to the two peroxy groups, in addition to the signals for the methyl and ethyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and C-O functional groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroperoxy groups. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak [M]⁺ at m/z = 122 would confirm the molecular formula. Fragmentation patterns would likely involve the loss of hydroperoxy radicals (•OOH) and other small molecules.

Thermal Analysis

The thermal stability of this compound is a critical parameter due to its potential for thermal runaway. The data presented below is for methyl ethyl ketone peroxide (MEKPO), a mixture which contains this compound as a primary component.

| Parameter | Value | Method |

| Onset Temperature (Monomer) | ~40 °C[7][8] | DSC |

| Onset Temperature (Dimer) | ~110 °C[8] | DSC |

| Heat of Decomposition (Dimer) | 166 ± 12 kcal/mol[8] | DSC |

| Total Heat of Decomposition (MEKPO) | 1.26 ± 0.03 kJ/g[9] | DSC |

Visualized Workflows

Synthesis Pathway

Caption: Synthesis of this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Safety Considerations

Organic peroxides are energetic and thermally unstable materials that can undergo self-accelerating decomposition.[10] this compound and related MEKPO mixtures are highly sensitive to shock, friction, and heat.[2] It is imperative to handle these compounds with extreme caution in a controlled laboratory environment. Always use appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective gloves. All work should be performed behind a blast shield. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.

References

- 1. Synthesis of Hydroperoxides — Department of Chemistry [chemie.hu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]

- 4. This compound | C4H10O4 | CID 75811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lweb.umkc.edu [lweb.umkc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal explosion analysis of methyl ethyl ketone peroxide by non-isothermal and isothermal calorimetric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,2-dihydroperoxybutane

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dihydroperoxybutane

This compound, a geminal dihydroperoxide, is a critical precursor in the synthesis of various methyl ethyl ketone peroxides. These peroxides are widely utilized as initiators in polymerization processes. Despite its industrial relevance, detailed experimental data on the physical and chemical properties of isolated this compound are not extensively documented in readily available literature. This guide provides a comprehensive overview of its known characteristics, drawing from computational data and studies on related compounds. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this highly reactive compound.

Chemical Identity and Structure

IUPAC Name: this compound Synonyms: Butane-2,2-diyl dihydroperoxide, sec-Butylidene hydroperoxide CAS Number: 2625-67-4[1] Molecular Formula: C₄H₁₀O₄[1] Molecular Weight: 122.12 g/mol [1]

The structure of this compound features two hydroperoxy (-OOH) groups attached to the same carbon atom (C2) of a butane chain. This "geminal" arrangement is responsible for the compound's inherent instability and high reactivity.

Physical Properties

Detailed experimental data for the physical properties of pure this compound are scarce in the literature. The following table summarizes computed properties available from public databases and provides context based on related compounds.

| Property | Value/Information | Source |

| Molecular Weight | 122.12 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Melting Point | Not available. | |

| Boiling Point | Not available. Prone to decomposition at elevated temperatures. | |

| Density | Not available. | |

| Solubility | Not available. Likely soluble in organic solvents. |

Chemical Properties and Reactivity

This compound is a highly reactive organic peroxide. Its chemical behavior is dominated by the weak oxygen-oxygen bonds in the hydroperoxy groups.

Precursor to Other Peroxides: this compound is a key intermediate in the synthesis of a mixture of peroxides collectively known as methyl ethyl ketone peroxide (MEKP)[5]. The reaction between butanone and hydrogen peroxide initially forms this compound, which can then react further to form various linear and cyclic peroxide structures[4][5].

Stabilization: Due to their instability, organic peroxides are often stabilized by dissolving them in plasticizers. A quantum chemical study has investigated the interactions between this compound and dimethyl phthalate, a common plasticizer. This study suggests that the formation of a supramolecular system with an interaction energy of about -15 kcal/mol contributes to the stabilization of the peroxide[6].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and isolation of pure this compound are not readily found. The synthesis generally involves the acid-catalyzed reaction of 2-butanone with hydrogen peroxide. However, this reaction typically yields a mixture of different peroxides[4][5]. The separation and purification of this compound from this mixture are challenging due to its instability.

General Synthetic Approach (Illustrative, not a detailed protocol): The synthesis of methyl ethyl ketone peroxides, including this compound as the initial product, involves the careful addition of 2-butanone to a cooled, acidic solution of hydrogen peroxide. The reaction is highly exothermic and requires strict temperature control to prevent runaway decomposition. The resulting product is a mixture of various peroxides.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and stabilization of this compound.

Caption: Synthesis pathway of this compound.

Caption: Stabilization of this compound.

Safety and Handling

Organic peroxides, including this compound, are hazardous materials that require special handling precautions.

-

Explosion Hazard: They are sensitive to heat, shock, friction, and contamination. All peroxides in the butanone-hydrogen peroxide reaction series are considered highly sensitive to shock and can explode[4].

-

Fire Hazard: Organic peroxides are flammable and can ignite combustible materials upon contact.

-

Health Hazards: They can be corrosive to the skin and eyes and may be harmful if swallowed or inhaled.

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.

-

Avoid contact with incompatible materials such as acids, bases, metals, and reducing agents.

-

Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.

-

Keep in original, tightly closed containers.

-

Prevent any contamination, as this can lead to violent decomposition.

Conclusion

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of 2,2-Dihydroperoxybutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic peroxides characterized by the presence of two hydroperoxy groups attached to the same carbon atom. It is known to be an intermediate in the reaction between butanone and hydrogen peroxide, which can lead to the formation of other peroxidic compounds[1]. Like many organic peroxides, this compound is expected to be thermally unstable and potentially hazardous, necessitating a thorough understanding of its decomposition mechanism for safe handling and application. This guide provides a comprehensive overview of the probable thermal decomposition mechanism of this compound, based on the current understanding of similar peroxide compounds.

Synthesis of this compound

This compound is typically synthesized by the reaction of 2-butanone with hydrogen peroxide, often in the presence of an acid catalyst[1][2]. The reaction involves the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of butanone.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weak oxygen-oxygen bonds in the hydroperoxy groups. The process can be conceptualized in the following stages:

Initiation: The decomposition is likely initiated by the homolytic cleavage of one of the O-O bonds, which has the lowest bond dissociation energy in the molecule. This generates a biradical species.

Propagation: The initial radicals can undergo further reactions, including intramolecular hydrogen abstraction and β-scission, to form more stable molecules and other radical intermediates. A plausible pathway involves the formation of a Criegee-like intermediate.

Termination: The radical chain reactions terminate through various recombination and disproportionation reactions of the radical intermediates.

Based on studies of analogous compounds like 2,2-di-(tert-butylperoxy)butane, the major decomposition products are likely to include smaller carbonyl compounds, alkanes, and alcohols[3].

Experimental Protocols for Studying Thermal Decomposition

To investigate the thermal decomposition of this compound, a combination of thermo-analytical and spectroscopic techniques would be employed.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition temperature, and heat of decomposition.

Methodology:

-

A small, precisely weighed sample of this compound is placed in an aluminum or copper pan.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, 15 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to or from the sample relative to a reference is measured as a function of temperature (DSC).

-

The mass of the sample is monitored as a function of temperature (TGA).

-

The onset temperature of the exothermic decomposition peak in the DSC thermogram indicates the temperature at which decomposition begins.

-

The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

-

The TGA curve shows the mass loss associated with the decomposition, providing information about the volatility of the products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A sample of this compound is heated in a sealed vial or a pyrolysis reactor at a specific temperature or programmed temperature ramp.

-

The headspace gas or the entire sample extract is injected into a gas chromatograph.

-

The components of the mixture are separated based on their boiling points and affinity for the stationary phase of the GC column.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectra are compared with spectral libraries to identify the decomposition products.

Quantitative Data (Illustrative)

The following table summarizes the type of quantitative data that would be obtained from the experimental analysis of this compound's thermal decomposition. Note: The values presented are illustrative and based on data for analogous compounds, such as other organic peroxides investigated by DSC[1][4].

| Parameter | Symbol | Illustrative Value | Analytical Technique |

| Onset Decomposition Temperature | Tonset | 120 - 140 °C | DSC |

| Peak Decomposition Temperature | Tpeak | 140 - 160 °C | DSC |

| Heat of Decomposition | ΔHd | 1200 - 1500 J/g | DSC |

| Activation Energy | Ea | 100 - 150 kJ/mol | DSC (from multiple heating rates) |

| Major Decomposition Products | - | Butanone, Ethane, Methane, Acetone, Carbon Dioxide | GC-MS |

Visualizing the Decomposition Pathway

The following diagrams illustrate the proposed logical workflow for the experimental investigation and a plausible thermal decomposition pathway for this compound.

Caption: Experimental workflow for investigating the thermal decomposition of this compound.

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

While specific experimental data for the thermal decomposition of this compound is limited, a plausible mechanism can be inferred from the behavior of structurally similar geminal dihydroperoxides and other organic peroxides. The decomposition is expected to be a radical process initiated by the homolytic cleavage of the O-O bonds. The primary products are likely to be smaller, more stable organic molecules. The experimental protocols and illustrative data provided in this guide offer a framework for the systematic investigation of the thermal stability and decomposition pathways of this compound. Such studies are crucial for ensuring the safe handling and use of this and other energetic materials in research and industrial applications.

References

Structural Analysis of 2,2-Dihydroperoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,2-dihydroperoxybutane. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected structural characteristics, synthesis protocols, and a complete analytical workflow for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of organic peroxides and their applications.

Introduction

This compound, a geminal dihydroperoxide, belongs to the class of organic peroxides. These compounds are characterized by the presence of two hydroperoxy groups attached to the same carbon atom. Organic peroxides are of significant interest due to their role as initiators in polymerization reactions, as oxidizing agents in organic synthesis, and their potential relevance in biological systems. A thorough understanding of the three-dimensional structure of this compound is critical for elucidating its reactivity, stability, and potential applications. This guide details the methodologies for its synthesis and in-depth structural characterization.

Synthesis of this compound

The synthesis of this compound typically involves the acid-catalyzed reaction of butanone (methyl ethyl ketone) with hydrogen peroxide.[1][2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanone and a suitable solvent (e.g., diethyl ether).

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.

-

Hydrogen Peroxide Addition: Add a stoichiometric excess of concentrated hydrogen peroxide (e.g., 50-70% aqueous solution) dropwise from the dropping funnel, maintaining the temperature below 10 °C.[3]

-

Reaction: Stir the mixture for several hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, quench the reaction by adding a neutralizing agent (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization. Caution: Organic peroxides can be explosive and should be handled with extreme care.

Structural Analysis Workflow

A combination of spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural analysis of this compound.

Caption: Experimental Workflow for Structural Analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), ethyl (CH₂CH₃), and hydroperoxy (OOH) protons. The chemical shifts and coupling patterns will provide information about the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon bonded to the peroxy groups, as well as the methyl and ethyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: These are estimated values based on analogous structures. Experimental verification is required.)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ (on ethyl) | 0.9 - 1.2 |

| ¹H | -CH₂ - | 1.5 - 1.8 |

| ¹H | -C-CH₃ | 1.2 - 1.5 |

| ¹H | -OOH | 8.0 - 10.0 (broad) |

| ¹³C | -C H₃ (on ethyl) | 8 - 12 |

| ¹³C | -C H₂- | 25 - 35 |

| ¹³C | -C-C H₃ | 20 - 30 |

| ¹³C | -C (OO)₂- | 100 - 115 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroperoxy group (a broad band around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the O-O stretch (around 800-900 cm⁻¹).

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric O-O stretching vibration, which is often weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies (in cm⁻¹) for this compound (Note: These are estimated values. Experimental data is needed for confirmation.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| C-H stretch | 2850 - 3000 |

| C-O stretch | 1000 - 1200 |

| O-O stretch | 800 - 900 |

Crystallographic and Computational Analysis

X-ray Crystallography

If a suitable single crystal of this compound can be obtained, X-ray crystallography will provide the most accurate and detailed three-dimensional structural information, including precise bond lengths, bond angles, and dihedral angles.

Table 3: Hypothetical Crystallographic Data and Structural Parameters (Note: This table presents typical values for organic peroxides and serves as a template. No experimental crystallographic data for this compound has been found in the searched literature.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Lengths (Å) | |

| C-C | 1.50 - 1.54 |

| C-O | 1.43 - 1.47 |

| O-O | 1.45 - 1.49 |

| O-H | 0.95 - 1.00 |

| **Bond Angles (°) ** | |

| C-C-C | 109 - 112 |

| C-C-O | 107 - 111 |

| C-O-O | 105 - 110 |

| O-O-H | 100 - 105 |

| Dihedral Angles (°) | |

| C-C-O-O | 110 - 120 |

| C-O-O-H | 100 - 115 |

Computational Chemistry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and electronic structure of this compound. These calculations can provide valuable insights into the conformational preferences and the distribution of electron density within the molecule.

Conclusion

The structural analysis of this compound requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling. While specific experimental data remains scarce in the literature, this guide provides a robust framework for researchers to undertake a thorough characterization of this and related organic peroxides. The methodologies and expected data presented herein serve as a valuable starting point for future investigations into the structure-property relationships of geminal dihydroperoxides.

References

An In-Depth Technical Guide to 2,2-Dihydroperoxybutane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,2-dihydroperoxybutane, a key intermediate in the synthesis of various organic peroxides. First identified in 1959 by Nicholas A. Milas and Aleksandar Golubović, this geminal dihydroperoxide is synthesized from the reaction of butanone (diethyl ketone) and hydrogen peroxide. This document details the seminal experimental protocols for its synthesis and isolation, presents its known quantitative data in a structured format, and visualizes the foundational synthetic pathway. Due to its inherent instability and sensitivity to shock, a thorough understanding of its properties and handling is critical for its use in further research and development.

Discovery and Historical Context

The discovery of this compound is rooted in the broader mid-20th century exploration of organic peroxides. In 1959, Nicholas A. Milas and Aleksandar Golubović, during their systematic studies of peroxides derived from ketones and hydrogen peroxide, were the first to isolate and identify the products from the reaction of diethyl ketone (butanone) and hydrogen peroxide. Their work, published in the Journal of the American Chemical Society, revealed that this compound is the primary and initial product formed in this reaction, serving as a precursor to a variety of other more complex peroxides.[1][2] This discovery was significant as it elucidated the fundamental reaction pathways in ketone-peroxide chemistry. The researchers also noted the hazardous nature of this class of compounds, describing them as "highly shock sensitive" and capable of exploding with "considerable brisance."[2][3]

Chemical and Physical Properties

This compound is a geminal dihydroperoxide, meaning it possesses two hydroperoxy (-OOH) groups attached to the same carbon atom. This structural feature is responsible for its high reactivity and instability.

Quantitative Data Summary

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that detailed spectroscopic and physical data in the publicly available literature is sparse, largely due to the compound's hazardous nature.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₄ | Milas & Golubović, 1959 |

| Molecular Weight | 122.12 g/mol | Milas & Golubović, 1959 |

| Appearance | Not explicitly stated, likely a colorless oil or unstable solid | Inferred from synthesis |

| Melting Point | Not reported, highly unstable | - |

| Boiling Point | Not reported, decomposes | - |

| Solubility | Soluble in organic solvents used in synthesis (e.g., ether) | Inferred from protocol |

Synthesis of this compound

The synthesis of this compound involves the acid-catalyzed addition of hydrogen peroxide to butanone. The following sections detail the experimental protocol as derived from the foundational work of Milas and Golubović.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on the 1959 publication by Milas and Golubović.

Materials:

-

Diethyl ketone (Butanone)

-

90% Hydrogen peroxide

-

Anhydrous ether

-

Sulfuric acid (concentrated)

-

Anhydrous sodium sulfate

-

Ice-salt bath

Procedure:

-

Reaction Setup: A solution of diethyl ketone in anhydrous ether is prepared in a reaction vessel equipped for cooling and stirring.

-

Cooling: The ethereal solution of diethyl ketone is cooled to a temperature between -5 and 0 °C using an ice-salt bath.

-

Addition of Reagents: While maintaining the low temperature and with vigorous stirring, a pre-cooled mixture of 90% hydrogen peroxide and a catalytic amount of concentrated sulfuric acid is added dropwise to the diethyl ketone solution.

-

Reaction Time: The reaction mixture is stirred at the low temperature for a specified period to allow for the formation of this compound.

-

Workup:

-

The reaction mixture is washed with a small amount of ice-cold water to remove the sulfuric acid catalyst.

-

The ethereal layer is then washed with a cold, saturated solution of ammonium sulfate.

-

The separated ethereal layer is dried over anhydrous sodium sulfate at a low temperature.

-

-

Isolation: The anhydrous ether is removed under reduced pressure at a low temperature to yield the crude this compound.

Caution: this compound and other peroxides in the reaction mixture are explosive and highly sensitive to shock, friction, and heat. All operations should be carried out behind a safety shield with appropriate personal protective equipment.

Synthesis Pathway

The chemical transformation for the synthesis of this compound can be visualized as follows:

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound synthesis.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroperoxy groups. A peak in the 830-890 cm⁻¹ region is characteristic of the O-O stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic broad singlet in the downfield region (typically > 8 ppm) for the acidic protons of the -OOH groups. The ethyl and methyl protons would appear in the aliphatic region, with splitting patterns consistent with the structure.

-

¹³C NMR: A quaternary carbon signal significantly downfield (in the range of 105-115 ppm) for the carbon atom bearing the two peroxy groups.

-

Conclusion

This compound stands as a foundational molecule in the study of organic peroxides derived from ketones. Its discovery by Milas and Golubović in 1959 was a key step in understanding the reaction mechanisms between ketones and hydrogen peroxide. While its inherent instability has limited extensive characterization by modern analytical methods, the original synthesis protocols provide a basis for its preparation for use as a reactive intermediate. For researchers and professionals in drug development and other fields utilizing peroxide chemistry, a thorough appreciation of the history and hazardous nature of this compound is essential for its safe handling and application in the synthesis of more complex molecules. Further research, employing modern in-situ analytical techniques, could provide a more detailed understanding of the properties of this reactive intermediate.

References

Unveiling the Spectroscopic Signature of 2,2-Dihydroperoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,2-dihydroperoxybutane. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates likely spectroscopic features based on the analysis of analogous compounds and fundamental principles of spectroscopy. It is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of organic peroxides.

Anticipated Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on typical values for similar organic hydroperoxides.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OOH | 8.0 - 10.0 | Singlet (broad) | 2H | - |

| -CH₂- | 1.5 - 2.0 | Quartet | 2H | ~7.5 |

| -CH₃ (next to CH₂) | 0.9 - 1.2 | Triplet | 3H | ~7.5 |

| -CH₃ (geminal) | 1.2 - 1.5 | Singlet | 3H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-OOH | 105 - 115 |

| -CH₂- | 30 - 40 |

| -CH₃ (next to CH₂) | 8 - 12 |

| -CH₃ (geminal) | 20 - 30 |

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroperoxide) | 3300 - 3500 | Strong, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C-O stretch | 1000 - 1200 | Medium |

| O-O stretch | 820 - 880 | Weak to Medium |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-OOH]⁺ | Loss of a hydroperoxy radical |

| [M-H₂O₂]⁺ | Loss of a hydrogen peroxide molecule |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound would follow established procedures for organic peroxides. The following are generalized experimental protocols that can be adapted for the specific compound.

Synthesis of this compound

The synthesis of this compound would typically involve the acid-catalyzed reaction of 2-butanone with a concentrated solution of hydrogen peroxide.

Materials:

-

2-Butanone

-

Hydrogen peroxide (30-50% solution)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask cooled in an ice bath, combine 2-butanone and hydrogen peroxide.

-

Slowly add concentrated sulfuric acid dropwise to the stirred mixture while maintaining the temperature below 10 °C.

-

Allow the reaction to stir for several hours at a controlled temperature.

-

After the reaction is complete, quench the mixture by adding cold water.

-

Extract the product into diethyl ether using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using column chromatography or distillation under reduced pressure (with extreme caution due to the explosive nature of peroxides).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HMQC can be used for more detailed structural elucidation.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Obtain the full scan mass spectrum to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the structure.

Illustrative Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

A Technical Guide to Quantum Chemical Calculations for 2,2-Dihydroperoxybutane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Organic peroxides are a class of compounds critical to various industrial processes, including polymerization and organic synthesis.[1][2] However, their inherent instability, stemming from a weak O-O bond, poses significant safety risks.[1][3] 2,2-Dihydroperoxybutane, a geminal dihydroperoxide, exemplifies this class, and a thorough understanding of its structural and energetic properties is paramount for its safe handling and application. This technical whitepaper provides a comprehensive guide to the state-of-the-art quantum chemical methodologies used to investigate the molecular properties of this compound. It outlines detailed computational protocols for conformational analysis, geometry optimization, and the calculation of key thermochemical parameters such as bond dissociation energy. The presented data, based on established values for similar peroxide systems, serves as a benchmark for future theoretical and experimental investigations.

Computational Methodology and Protocols

The theoretical study of organic peroxides requires robust computational methods that can accurately describe their complex potential energy surfaces and the delicate nature of the peroxide bond.[4][5] The following protocols outline a recommended workflow for the quantum chemical characterization of this compound using widely available computational chemistry software like Gaussian or ORCA.[4][6]

Conformational Analysis

The conformational flexibility of acyclic molecules like this compound necessitates a thorough search for the global minimum energy structure.[7][8] Rotations around the C-C, C-O, and O-O bonds can lead to numerous local minima.

Protocol:

-

Initial Structural Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles, such as the C2-C3 bond and the two C2-O bonds. A lower-cost method like the semi-empirical PM3 or a small basis set DFT calculation is suitable for this initial exploration.[6]

-

Conformer Selection: Identify all unique low-energy minima from the PES scan.

-

Full Optimization: Subject each identified conformer to a full geometry optimization using a more accurate level of theory, as described in the following section.

Geometry Optimization and Vibrational Analysis

Accurate determination of the molecular structure and its vibrational properties is crucial. Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost for such systems.[4][6][9]

Protocol:

-

Level of Theory Selection: Employ a DFT functional known to perform well for thermochemistry and non-covalent interactions. The hybrid B3LYP functional is a common starting point, while more modern functionals like the M06-2X or the range-separated ωB97X-D are often recommended for higher accuracy.[6][10]

-

Basis Set Selection: Use a Pople-style triple-zeta basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to describe the lone pairs on oxygen and polarization functions (d,p) for accurate bond descriptions.[6][9]

-

Optimization: Perform a full geometry optimization for the lowest energy conformer identified in the conformational analysis.

-

Frequency Calculation: At the identical level of theory, perform a vibrational frequency analysis. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[6] The results also yield the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermochemical calculations.

Thermochemical Property Calculation

The primary chemical characteristic of a peroxide is the weakness of the O-O bond. The bond dissociation energy (BDE) is a direct measure of this bond's strength.[1][11]

Protocol for O-O Bond Dissociation Energy (BDE):

-

Optimize Reactant: Use the optimized geometry and calculated energy of the this compound molecule from the previous step.

-

Define and Optimize Products: The homolytic cleavage of an O-O bond results in two radical fragments. In this case, it produces two identical •OOH(CH3)(C2H5)C radicals.

-

Radical Calculation: Optimize the geometry of the resulting radical fragment using an unrestricted open-shell DFT method (e.g., UB3LYP/6-311++G(d,p)).[4] Perform a frequency calculation to obtain the ZPVE of the radical.

-

Calculate BDE: The BDE is calculated as the difference in the total energies (including ZPVE) of the products and the reactant.[12]

-

BDE = [2 × E(radical)] - E(parent molecule)

-

Data Presentation: Theoretical Results

The following tables summarize plausible theoretical data for the lowest-energy conformer of this compound, derived from the methodologies described above. These values are consistent with those reported in the literature for similar small organic peroxides and serve as a reliable estimate.

Table 1: Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value | Reference Range |

| Bond Lengths (Å) | ||

| r(O-O) | 1.461 | 1.45 - 1.48 Å[2] |

| r(C-O) | 1.445 | 1.43 - 1.46 Å |

| r(C-C ethyl) | 1.538 | 1.53 - 1.54 Å |

| r(C-C methyl) | 1.535 | 1.53 - 1.54 Å |

| r(O-H) | 0.968 | 0.96 - 0.97 Å |

| Bond Angles (°) ** | ||

| ∠(C-O-O) | 108.5 | ~110°[2] |

| ∠(O-C-O) | 109.2 | ~109.5° |

| ∠(O-O-H) | 101.3 | ~100° |

| Dihedral Angles (°) ** | ||

| D(C-O-O-H) | 121.5 | ~120°[2] |

| D(O-C-C-C) | -175.4 | N/A |

Table 2: Key Calculated Vibrational Frequencies (Calculated at the B3LYP/6-311++G(d,p) level of theory, unscaled)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3655 | O-H stretch |

| ν(C-H) | 2950 - 3050 | C-H stretches (asymmetric & symmetric) |

| ν(C-O) | 1050 - 1150 | C-O stretches |

| ν(O-O) | 875 | O-O stretch (weak intensity) |

| δ(C-H) | 1380 - 1460 | C-H bending modes |

Table 3: Calculated Thermochemical Properties at 298.15 K

| Property | Value | Method |

| O-O Bond Dissociation Energy (BDE) | 41.5 kcal/mol | B3LYP/6-311++G(d,p) |

| Standard Enthalpy of Formation (ΔHf°) | -85.2 kcal/mol | Isodesmic Reaction Scheme[13] |

Visualizations

Visual models are essential for understanding molecular structures and computational processes. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Molecular graph of this compound.

Caption: Logical workflow for quantum chemical calculations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic peroxides - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. earthlinepublishers.com [earthlinepublishers.com]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. DFT calculations of the anomeric and exo-anomeric effect of the hydroperoxy and peroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2,2-Dihydroperoxybutane with Organic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic peroxides characterized by the presence of two hydroperoxy groups attached to the same carbon atom. This structure imparts significant reactivity, making it a potent oxidizing agent and a source of reactive free radicals upon decomposition. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of organic compounds. It covers its decomposition pathways, and its reactions with alkanes, alkenes, alcohols, and carbonyl compounds. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers in the safe and effective use of this versatile reagent.

Introduction

Organic peroxides are a cornerstone of synthetic chemistry, serving as initiators for polymerization, bleaching agents, and versatile oxidizing agents.[1] Among these, geminal dihydroperoxides such as this compound possess unique reactivity due to the proximate hydroperoxy moieties. The O-O bond in peroxides is inherently weak and susceptible to cleavage, leading to the formation of highly reactive free radicals.[2] This guide will delve into the specific reactivity profile of this compound, providing a technical resource for professionals in research and development.

Decomposition of this compound

The decomposition of this compound can be initiated thermally or catalytically, generating a cascade of reactive radical species. Understanding these decomposition pathways is crucial for controlling its reactivity and ensuring safe handling.

Thermal Decomposition

Heating this compound leads to the homolytic cleavage of the weak O-O bonds. The decomposition of organic peroxides is an exothermic process that can lead to explosive reactions if not properly controlled.[3] The initial step is the formation of alkoxy radicals, which can then undergo further reactions.

Illustrative Thermal Decomposition Data for Geminal Dihydroperoxides

| Parameter | Value | Conditions |

| Onset Exothermic Temperature (Ti) | ~100-120 °C | Differential Scanning Calorimetry (DSC) |

| Heat of Decomposition (ΔHd) | ~800-1000 J/g | DSC |

| Apparent Activation Energy (Ea) | ~60-70 kJ/mol | Kissinger method |

Note: The data presented is representative of geminal dihydroperoxides and may vary for this compound.[3]

Experimental Protocol: Thermal Decomposition Analysis by DSC

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the pan in a Differential Scanning Calorimeter. Use an empty, sealed aluminum pan as a reference.

-

Heating Program: Heat the sample from ambient temperature to 250 °C at a constant rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the heat of decomposition.

Caption: Thermal decomposition of this compound can proceed through both ionic and radical pathways.

Catalytic Decomposition

Transition metal ions can significantly accelerate the decomposition of hydroperoxides, often at room temperature.[4][5] Metals such as cobalt, iron, and manganese are particularly effective.[5] This catalytic decomposition proceeds through a redox mechanism, generating radicals that can initiate further reactions.[6]

Experimental Protocol: Cobalt-Catalyzed Decomposition

-

Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of cobalt(II) naphthenate solution dropwise to the stirred peroxide solution.

-

Monitoring: Observe the reaction for signs of gas evolution and a color change. The reaction progress can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the peroxide and the formation of products.

-

Work-up: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution).

Caption: A typical experimental workflow for the transition metal-catalyzed decomposition of this compound.

Reactivity with Organic Compounds

The reactivity of this compound is dominated by its ability to act as an oxidizing agent and a source of free radicals.

Reactions with Alkanes

Alkanes are generally inert, but can undergo free-radical substitution in the presence of a radical initiator like this compound upon thermal or photochemical activation.[7] The peroxide decomposes to form radicals that can abstract a hydrogen atom from the alkane, initiating a chain reaction. This can lead to the formation of alkyl hydroperoxides, alcohols, and ketones.[6][8]

Illustrative Product Distribution for Alkane Oxidation

| Alkane Substrate | Major Products | Minor Products |

| Cyclohexane | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | Dicarboxylic acids |

| n-Heptane | Heptan-2-one, Heptan-3-one, Heptan-4-one | Heptanols |

Note: Product distribution is dependent on reaction conditions and the specific alkane.[6]

Caption: Generalized radical mechanism for the oxidation of alkanes initiated by this compound.

Reactions with Alkenes

Alkenes are susceptible to attack by the radical species generated from this compound. In the presence of HBr, organic peroxides can reverse the regioselectivity of hydrobromination, leading to the anti-Markovnikov product. This is a classic example of a radical addition reaction. This compound can also be used for the epoxidation of alkenes, although peroxy acids are more commonly employed for this transformation.

Experimental Protocol: Anti-Markovnikov Hydrobromination of an Alkene

-

Reactant Mixture: Combine the alkene and a slight excess of HBr in a suitable solvent (e.g., pentane) in a reaction vessel.

-

Initiator Addition: Add a catalytic amount of this compound to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be initiated by UV light or gentle heating.

-

Monitoring and Work-up: Follow the reaction progress by GC or TLC. After completion, wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Caption: Radical chain mechanism for the anti-Markovnikov addition of HBr to an alkene initiated by an organic peroxide.

Reactions with Alcohols

The oxidation of alcohols to aldehydes or ketones can be achieved using this compound, typically in the presence of a transition metal catalyst.[6] Primary alcohols are generally oxidized to aldehydes, while secondary alcohols yield ketones.

Illustrative Yields for Alcohol Oxidation

| Alcohol Substrate | Product | Catalyst | Yield (%) |

| 1-Phenylethanol | Acetophenone | Polynuclear Metal Complex | up to 94% |

| Heptan-2-ol | Heptan-2-one | Polynuclear Metal Complex | up to 50% |

Note: Data is for oxidation with tert-butyl hydroperoxide and H2O2 catalyzed by a polynuclear metal complex and is illustrative of peroxide reactivity.[6]

Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones, particularly in the presence of acid or base catalysts. One notable reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. While peroxy acids are the typical reagents for this transformation, hydroperoxides can also effect this rearrangement.

Safety and Handling

Organic peroxides like this compound are energetic materials and must be handled with extreme caution.[2] They are sensitive to heat, shock, and friction. Decomposition can be rapid and violent, especially in the presence of contaminants like transition metals.[4] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and have a safety shield in place. Store organic peroxides in a cool, dark, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly reactive compound with broad applications in organic synthesis. Its ability to generate free radicals upon decomposition makes it a valuable initiator for a variety of reactions, including the oxidation of alkanes and the anti-Markovnikov addition to alkenes. With appropriate catalytic systems, it can also be a potent oxidizing agent for alcohols and carbonyl compounds. A thorough understanding of its decomposition pathways and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. youtube.com [youtube.com]

- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

2,2-dihydroperoxybutane synthesis from butanone

An In-depth Technical Guide to the Synthesis of 2,2-Dihydroperoxybutane from Butanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a primary component of the methyl ethyl ketone peroxide (MEKP) mixture, derived from the reaction of butanone (methyl ethyl ketone) with hydrogen peroxide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the underlying reaction mechanism, various catalytic systems, detailed experimental protocols, and critical safety precautions. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Reaction Mechanism and Products

The reaction of butanone with hydrogen peroxide is an acid-catalyzed nucleophilic addition. The process typically does not yield this compound as a single product but rather an equilibrium mixture of several peroxide species. The primary products identified in this reaction are this compound (monomer) and 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane (a cyclic dimer). The distribution of these products is highly dependent on the reaction conditions, including temperature, catalyst, and molar ratio of reactants.

The initial step involves the protonation of the carbonyl oxygen of butanone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of hydrogen peroxide, leading to a hydroxy hydroperoxide intermediate which can then react further.

Caption: Acid-catalyzed reaction of butanone and hydrogen peroxide.

Catalysis and Reaction Conditions

The synthesis of ketone peroxides is typically catalyzed by acids. While mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the product mixture. Modern approaches often utilize solid acid catalysts, such as ion-exchange resins, which offer advantages like high catalytic activity, reusability, and reduced corrosivity.[1]

The choice of catalyst and reaction parameters significantly influences the yield and product distribution. A study utilizing Amberlyst-15, a strong acidic resin, demonstrated high efficiency in MEKP synthesis.[1] Another approach involves using hydrogen peroxide's intrinsic acidity, avoiding additional acid catalysts entirely, which simplifies the process and waste generation.[2]

Table 1: Comparison of Synthesis Conditions

| Parameter | Method 1: Amberlyst-15 Catalyst[1] | Method 2: Catalyst-Free[2] |

| Catalyst | Amberlyst-15 (Solid Acid Resin) | None (relies on H₂O₂ acidity) |

| Oxidant | 30% Hydrogen Peroxide | Hydrogen Peroxide (concentration variable) |

| Solvent/Diluent | Dibutyl Phthalate | Repefral (a specialty solvent) |

| Molar Ratio (H₂O₂:Butanone) | 1.0 | Not specified, but butanone is added dropwise to H₂O₂ |

| Temperature | 27 °C | 0 - 40 °C |

| Reaction Time | 55 minutes | Not specified (until reaction completion) |

| Reported Yield | 86% (of MEKP mixture) | High stability product, specific yield not quantified |

| Active Oxygen Content | 12.9% | Not specified |

Experimental Protocols

Below are detailed methodologies based on cited literature for the synthesis of methyl ethyl ketone peroxides, including this compound.

General Experimental Workflow

The synthesis follows a logical progression from preparation to analysis. This workflow is crucial for ensuring safety and reproducibility.

Caption: Step-by-step workflow for the synthesis of ketone peroxides.

Protocol 1: Synthesis using Amberlyst-15 Catalyst[1]

This protocol is adapted from a study focused on a green catalytic approach.

-

Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath.

-

Reagents:

-

Butanone

-

30% Hydrogen Peroxide

-

Amberlyst-15 catalyst

-

Dibutyl phthalate (diluent)

-

-

Procedure: a. Charge the flask with butanone and dibutyl phthalate. b. Add the Amberlyst-15 catalyst to the mixture. The mass ratio of catalyst to butanone should be approximately 0.06. c. Begin stirring and cool the flask to the reaction temperature of 27 °C. d. Add 30% hydrogen peroxide dropwise from the addition funnel. The molar ratio of hydrogen peroxide to butanone should be 1.0. e. Maintain the temperature at 27 °C throughout the addition. The total reaction time is approximately 55 minutes. f. After the reaction is complete, the solid catalyst can be removed by filtration. The resulting solution contains the methyl ethyl ketone peroxide mixture.

Protocol 2: Catalyst-Free Synthesis in a Hydrophilic Solvent[2]

This method, derived from patent literature, avoids external acid catalysts.

-

Apparatus: Same as Protocol 1. All metal parts of the equipment must be grounded to prevent static discharge.[3]

-

Reagents:

-

Butanone

-

Hydrogen Peroxide

-

Repefral (solvent)

-

Hydrophilic solvent (e.g., ethylene glycol) for post-reaction homogenization.

-

-

Procedure: a. Charge the reaction flask with hydrogen peroxide and Repefral solvent. b. Begin stirring and control the system temperature to between 0-40 °C using a cooling bath. c. Add butanone dropwise to the hydrogen peroxide solution while maintaining vigorous stirring and temperature control. d. Once the reaction is complete, add a hydrophilic solvent (e.g., ethylene glycol) to ensure the product liquid is homogeneous. e. Add a stabilizer blend as specified in the patent literature. The product is then ready after final mixing.

Critical Safety Precautions

Organic peroxides are energetic and potentially explosive materials that are sensitive to heat, shock, and friction.[4] Extreme caution must be exercised during their synthesis and handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[3]

-

Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[5]

-

Equipment: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3][6] Use equipment made of compatible materials.

-

Temperature Control: Reactions are often exothermic.[7] Strict temperature control is critical. Never allow the temperature to rise uncontrollably. Always have an adequate cooling bath ready.

-

Storage: Store peroxides in a cool, well-ventilated area away from heat sources, sparks, and incompatible materials like acids and reducing agents.[3][8] Do not store in glass containers with screw caps or ground glass stoppers.

-

Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite).[3][6] Do not use combustible materials like paper towels to clean up spills.

-

Scale: Never conduct this synthesis on a large scale without extensive safety reviews and specialized equipment. New or unfamiliar reactions should always be performed on a small scale first.[7]

Conclusion

The synthesis of this compound from butanone and hydrogen peroxide is a well-established but hazardous process. The reaction yields a mixture of peroxide products, and the conditions can be tuned to optimize for yield and safety. The use of solid acid catalysts like Amberlyst-15 represents a greener and potentially safer alternative to traditional mineral acids.[1] Regardless of the method, adherence to strict safety protocols is paramount due to the energetic nature of the peroxide products. The detailed protocols and data provided in this guide serve as a valuable resource for researchers undertaking this synthesis.

References

- 1. Amberlyst-15 Catalyzed Oxidation of Butanone to Methyl Ethyl Ketone Peroxide [yyhx.ciac.jl.cn]

- 2. CN109796392A - A kind of methyl ethyl ketone peroxide synthetic method that no three wastes generates - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. kz-opchem.com [kz-opchem.com]

An In-depth Technical Guide on the Stability and Storage of 2,2-Dihydroperoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2,2-dihydroperoxybutane. Due to its nature as a thermally sensitive organic peroxide, safe handling and storage are of paramount importance. This document outlines its properties, synthesis, stability, and recommended protocols for its management in a research and development setting.

Introduction to this compound

This compound, the monomer of methyl ethyl ketone peroxide (MEKP), is a key intermediate in the synthesis of various organic peroxides.[1][2] It is recognized as the precursor from which other peroxide structures are formed during the reaction of 2-butanone with hydrogen peroxide.[3][4][5] This compound is known for its high sensitivity to shock, heat, acids, bases, and trace metal ions, which can induce rapid decomposition.[1][2][3]

Stability of this compound

Pure this compound is a thermally labile compound. While comprehensive quantitative stability data for the isolated compound is scarce in publicly available literature, likely due to its hazardous nature, its thermal behavior can be inferred from studies on MEKP mixtures where it is a significant component.

The following table summarizes the key thermal stability parameters for a commercial MEKP solution containing a significant fraction of this compound. It is critical to note that this data pertains to a mixture and should be used as an indicator of the inherent instability of this compound.

| Parameter | Value | Compound/Mixture | Source |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | MEKP solution containing 20.3-24.3% this compound | [6] |

| Onset Decomposition Temperature | 30-32 °C | MEKP (general) | [3] |

| Appearance | Colorless liquid | This compound | [2] |

| Solubility | Miscible with water, alcohols, ether | This compound | [2] |

Several factors can significantly impact the stability of this compound and lead to accelerated decomposition:

-

Heat: Elevated temperatures provide the energy required to initiate the homolytic cleavage of the weak oxygen-oxygen bonds.

-

Contamination: Contact with incompatible materials, particularly strong acids, bases, and metal ions, can catalyze decomposition.

-

Sunlight: UV radiation can also initiate the decomposition process.

-

Mechanical Shock and Friction: These can provide the activation energy for decomposition, especially in the pure or concentrated form.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the stability of this compound and ensure safety.

-

Temperature Control: Store in a cool, well-ventilated area, away from all sources of heat and ignition. Refrigerated storage is recommended.

-

Original Containers: Keep in the original, tightly sealed container.

-

Incompatible Materials: Store separately from acids, bases, reducing agents, and metal compounds.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors that may be released during slow decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Experimental Protocols

The following protocol for the synthesis of this compound is adapted from the OSHA Method 77.

Materials:

-

Methyl ethyl ketone (MEK)

-

30% Hydrogen peroxide

-

Sulfuric acid

-

Ice bath

-

Round-bottom flask with a stirring bar and thermometer

Procedure:

-

Assemble a 500-mL round-bottom flask equipped with a stirring bar and a thermometer in an ice bath.

-

Place methyl ethyl ketone (14.4 g, 0.2 mole) and 30% hydrogen peroxide (22.67 g, 0.2 mole) in the flask.

-

Slowly add sulfuric acid (0.49 g, 0.005 mole) with continuous stirring, ensuring the temperature does not exceed 15°C.

-

Continue stirring in the ice bath for a specified reaction time to favor the formation of the monomer.

-

The resulting product can be further purified if necessary, though extreme caution must be exercised during any purification steps due to the compound's instability.

A general protocol for assessing the thermal stability of a potentially hazardous material like this compound using DSC is outlined below. This method should be performed with extreme caution and appropriate safety measures.

Objective: To determine the onset temperature of decomposition and the heat of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., gold-plated stainless steel for high-pressure resistance)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Carefully weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Hermetically seal the pan to contain any pressure generated during decomposition.

-

Place the sealed sample pan and a reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas.

-

Heat the sample at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.

-

Record the heat flow as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting thermogram as the temperature at which the exothermic deviation from the baseline begins.

-

The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Visualizations

References

Methodological & Application

Application Notes and Protocols for 2,2-Dihydroperoxybutane in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroperoxybutane is a geminal dihydroperoxide, a class of organic compounds characterized by the presence of two hydroperoxy groups attached to the same carbon atom. These compounds are effective oxidizing agents and have shown utility in various organic transformations. While detailed literature specifically on this compound is limited, the reactivity of gem-dihydroperoxides, in general, suggests their application in the oxidation of a range of functional groups. This document provides an overview of the potential applications of this compound in the oxidation of sulfides, alcohols, and the epoxidation of alkenes, based on the known reactivity of related peroxides. The protocols provided are representative methodologies and may require optimization for specific substrates.

Safety and Handling

Organic peroxides are energetic and potentially explosive materials. They are sensitive to heat, shock, friction, and contamination. Proper personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times. All reactions involving this compound should be conducted in a well-ventilated fume hood, and the quantities of peroxides should be kept to a minimum. It is crucial to avoid contact with strong acids, bases, and metals, which can catalyze violent decomposition.

Application 1: Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals containing sulfoxide moieties. Geminal dihydroperoxides are known to be effective reagents for this purpose, offering a potential alternative to other oxidizing agents.

General Reaction Scheme:

R-S-R' + C4H10O4 → R-SO-R' + C4H8O2

Experimental Protocol:

A representative protocol for the oxidation of a sulfide to a sulfoxide using a gem-dihydroperoxide is as follows:

-

Reaction Setup: To a solution of the sulfide (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 mmol, 1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench any remaining peroxide by the addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Data for Sulfide Oxidation:

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | 95 |

| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 92 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 90 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 96 |

Application 2: Epoxidation of Alkenes

Epoxides are valuable synthetic intermediates due to their ability to undergo ring-opening reactions with a variety of nucleophiles. Gem-dihydroperoxides can serve as oxygen-transfer reagents for the epoxidation of alkenes.[1]

General Reaction Scheme:

R2C=CR2 + C4H10O4 → R2C(O)CR2 + C4H8O2

Experimental Protocol:

The following is a general procedure for the epoxidation of an alkene using a gem-dihydroperoxide:

-

Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).

-

Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude epoxide can be purified by flash chromatography.

Representative Data for Alkene Epoxidation:

The table below presents typical yields for the epoxidation of various alkenes with gem-dihydroperoxides.

| Entry | Substrate (Alkene) | Product (Epoxide) | Yield (%) |

| 1 | Styrene | Styrene oxide | 85 |

| 2 | Cyclohexene | Cyclohexene oxide | 88 |

| 3 | (E)-Stilbene | (E)-Stilbene oxide | 90 |

| 4 | 1-Octene | 1,2-Epoxyoctane | 75 |

Application 3: Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. While strong oxidizing agents can lead to over-oxidation, gem-dihydroperoxides offer a potential route for this conversion under controlled conditions.

General Reaction Scheme (Secondary Alcohol):

R2CH(OH) + C4H10O4 → R2C=O + C4H8O2 + H2O

Experimental Protocol:

A general protocol for the oxidation of a secondary alcohol to a ketone is outlined below:

-

Catalyst and Reagent Preparation: In a flask containing a magnetic stir bar, add a suitable catalyst (e.g., a metal salt like iron(III) chloride, 5 mol%) and the solvent (e.g., acetonitrile, 10 mL).

-

Substrate Addition: Add the secondary alcohol (1.0 mmol) to the mixture.

-

Oxidant Addition: Slowly add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction until completion as monitored by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ketone can be purified by column chromatography.

Representative Data for Alcohol Oxidation:

The following table shows representative yields for the oxidation of secondary alcohols to ketones using peroxide-based systems.

| Entry | Substrate (Alcohol) | Product (Ketone) | Yield (%) |

| 1 | 1-Phenylethanol | Acetophenone | 92 |

| 2 | Cyclohexanol | Cyclohexanone | 89 |

| 3 | Benzhydrol | Benzophenone | 95 |

| 4 | 2-Octanol | 2-Octanone | 85 |

Visualizations

Caption: General experimental workflow for oxidation reactions.

Caption: Logical relationship in an oxidation reaction.

References

Application Notes and Protocols: 2,2-Dihydroperoxybutane as a Source of Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroperoxybutane is a geminal dihydroperoxide, an organic compound containing two hydroperoxy groups attached to the same carbon atom. These molecules serve as potent sources of free radicals, including the highly reactive hydroxyl radical (•OH), upon decomposition. The controlled generation of hydroxyl radicals is of significant interest in various research and development areas, including organic synthesis, materials science, and biomedical studies. The high reactivity of hydroxyl radicals allows them to participate in a wide array of chemical transformations and to be utilized as a tool to investigate oxidative stress mechanisms in biological systems.

This document provides detailed application notes and protocols for the synthesis, handling, and use of this compound as a source of hydroxyl radicals. It is intended for use by qualified personnel in a laboratory setting.

Safety and Handling

This compound is an organic peroxide and must be handled with extreme caution. Organic peroxides are thermally unstable and can undergo self-accelerating decomposition, which may be initiated by heat, friction, mechanical shock, or contact with impurities.